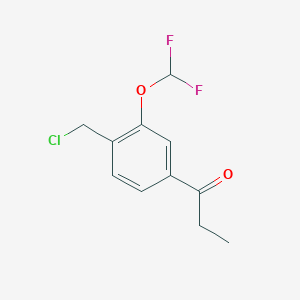
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O2 It is a derivative of propanone, featuring a chloromethyl group and a difluoromethoxy group attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloromethylphenol and difluoromethoxybenzene.
Reaction Conditions: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid. The difluoromethoxy group is introduced via a nucleophilic substitution reaction using difluoromethyl ether.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparación Con Compuestos Similares
1-(4-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-(Chloromethyl)-2-(difluoromethoxy)phenyl)propan-1-one and 1-(4-(Chloromethyl)-3-(trifluoromethoxy)phenyl)propan-1-one.
Uniqueness: The presence of the difluoromethoxy group and the specific substitution pattern on the phenyl ring make this compound unique
Propiedades
Fórmula molecular |
C11H11ClF2O2 |
|---|---|
Peso molecular |
248.65 g/mol |
Nombre IUPAC |
1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-2-9(15)7-3-4-8(6-12)10(5-7)16-11(13)14/h3-5,11H,2,6H2,1H3 |
Clave InChI |
SSABJSZKTHFOFI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)CCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
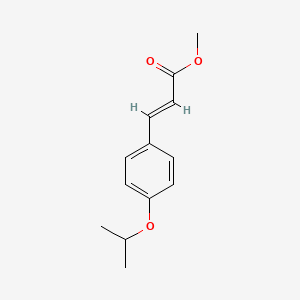
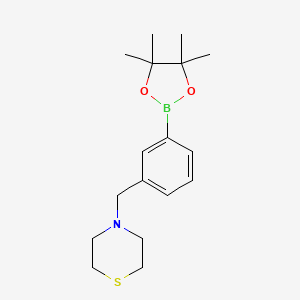
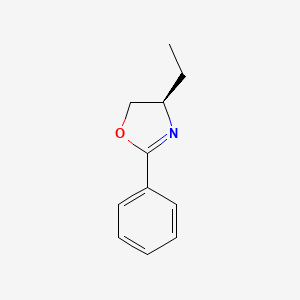
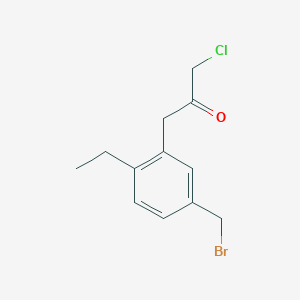
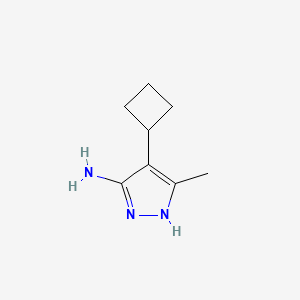
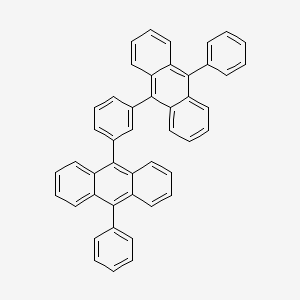
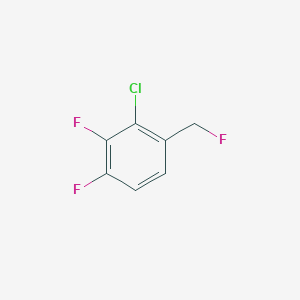
![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
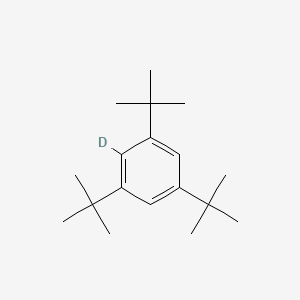
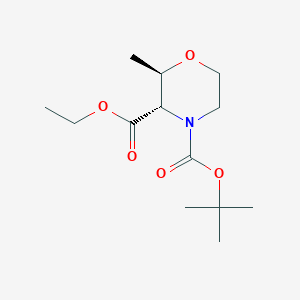
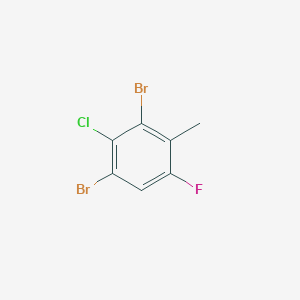
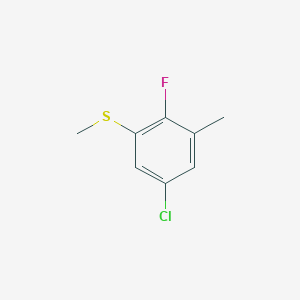
![6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
